Naphth[2,3-c]acridine-5,8,14(13H)-trione: Molecular Architecture, Synthesis, and Advanced Applications
Naphth[2,3-c]acridine-5,8,14(13H)-trione: Molecular Architecture, Synthesis, and Advanced Applications
Executive Summary
Naphth[2,3-c]acridine-5,8,14(13H)-trione , universally known in industrial chemistry as 3,4-phthaloylacridone , is a complex polycyclic heterocyclic quinone[1][2]. Characterized by an anthraquinone core fused to an acridone ring system, this rigid, highly conjugated molecule serves as the foundational skeleton for some of the most lightfast and chemically resistant colorants in existence, including the Indanthren and Ponsol series of vat dyes[3][4]. Beyond its traditional role in textile chemistry, the unique photophysical properties of the 3,4-phthaloylacridone core have recently positioned it as a critical sensitizer in emerging biomedical applications, specifically sonodynamic therapy (SDT) for targeted oncology[5].
This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and application protocols of naphth[2,3-c]acridine-5,8,14(13H)-trione, designed for researchers and application scientists in materials and drug development.
Molecular Architecture & Physicochemical Properties
The molecular architecture of naphth[2,3-c]acridine-5,8,14(13H)-trione ( C21H11NO3 ) is defined by its extensive π -electron delocalization across five fused aromatic rings. The presence of three carbonyl groups (positions 5, 8, and 14) and a secondary amine (position 13) creates a highly stable push-pull electronic system. This structural rigidity prevents non-radiative decay pathways, contributing to the molecule's exceptional photostability and weather resistance[6].
Because of strong intermolecular hydrogen bonding (between the N-H donor and C=O acceptors) and π−π stacking, the parent compound and its halogenated derivatives are virtually insoluble in water and most organic solvents at room temperature[7].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 13H-naphtho[2,3-c]acridine-5,8,14-trione |
| Common Synonym | 3,4-phthaloylacridone |
| CAS Registry Number | 3569-01-5[8] |
| Molecular Formula | C21H11NO3 [9] |
| Molecular Weight | 325.32 g/mol [10] |
| Structural Class | Anthraquinone-acridone fused heterocycle |
| Key Industrial Derivatives | Vat Blue 32 (Indanthren Turquoise Blue GK)[11], Vat Violet 14 (Ponsol Red Violet 2RNX)[4] |
Synthetic Methodologies
The synthesis of the naphth[2,3-c]acridine-5,8,14(13H)-trione core is a masterclass in targeted electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling. The dominant industrial pathway relies on the followed by an acid-catalyzed ring closure[10].
Causality in the Synthetic Workflow
-
Ullmann Condensation: The reaction begins with 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid) and an aniline derivative. A copper catalyst is mandatory here; it facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination, overcoming the high activation energy required for unactivated aryl amination[1].
-
Cyclization and Desulfonation: The intermediate 1-anilinoanthraquinone derivative is subjected to chlorosulfonic acid or an AlCl3 /pyridine melt[10]. Chlorosulfonic acid acts dually as a highly polar solvent and a strong Brønsted/Lewis acid. It drives the electrophilic attack of the carboxylic/sulfonic functional group onto the aniline ring to form the acridone moiety, while simultaneously cleaving the labile sulfonic acid group[1][10].
Figure 1: Synthetic workflow for 3,4-phthaloylacridone via Ullmann condensation and cyclization.
Industrial Application: High-Fastness Vat Dyes
Derivatives of 3,4-phthaloylacridone, such as Vat Blue 32 and Vat Violet 14, are classified as vat dyes[4][7]. Because the pigment is entirely insoluble, it must be temporarily converted into a water-soluble "leuco" form to penetrate cellulosic fibers.
Experimental Protocol: The Vatting and Dyeing Process
This protocol is a self-validating redox system. The causality of each step ensures the dye is mechanically trapped within the fiber matrix, yielding unparalleled wash fastness.
-
Step 1: Dispersion and Wetting
-
Action: Disperse 2.0 g of the 3,4-phthaloylacridone dye in 100 mL of water containing a non-ionic surfactant.
-
Causality: The highly hydrophobic nature of the polycyclic core prevents aqueous interaction. The surfactant lowers the surface tension, allowing the reducing agent to access the solid particle surface.
-
-
Step 2: Reduction (Vatting)
-
Action: Add 4.0 g of Sodium Hydroxide ( NaOH ) and 4.0 g of Sodium Dithionite ( Na2S2O4 ). Heat to 50-60°C for 15 minutes[7].
-
Causality: Sodium dithionite provides the exact redox potential required to selectively reduce the 5,8-dione system to a water-soluble leuco (hydroquinone) sodium salt, without cleaving the acridone nitrogen.
-
Self-Validation Check: The opaque dispersion will transition into a clear, deeply colored solution (often purple or brown). Spotting the solution onto filter paper will result in an immediate color shift back to the original dye color upon exposure to air, confirming successful leuco generation.
-
-
Step 3: Impregnation
-
Action: Submerge the cellulosic substrate (e.g., cotton) into the vat for 30-45 minutes.
-
Causality: The leuco form exhibits high substantivity for cellulose due to extensive van der Waals forces and hydrogen bonding across the planar naphth[2,3-c]acridine system.
-
-
Step 4: Oxidation and Soaping
-
Action: Remove the substrate, expose it to atmospheric oxygen (or a dilute H2O2 bath), and wash with boiling soapy water[7].
-
Causality: Oxidation extracts electrons from the leuco salt, driving the spontaneous re-aromatization back to the insoluble quinone. The boiling soap treatment promotes the crystallization of the dye within the fiber pores, maximizing lightfastness.
-
Figure 2: The vatting mechanism transforming insoluble quinones into substantive leuco dyes.
Emerging Biomedical Applications: Sonodynamic Therapy (SDT)
Beyond textiles, the 3,4-phthaloylacridone skeleton has been identified as a potent ultrasound sensitizer for[5]. SDT is a non-invasive modality used to eradicate solid tumors.
Mechanistic Causality in SDT
Certain 2-arylamino-3,4-phthaloylacridone derivatives are functionalized with water-soluble polymers (e.g., PEG) to increase bioavailability[5]. When localized in tumor tissues, these molecules are subjected to low-intensity ultrasound.
-
Acoustic Cavitation: Ultrasound waves create microbubbles in the tissue fluid. The violent collapse of these bubbles generates localized flashes of light (sonoluminescence) and extreme thermal micro-environments.
-
Sensitizer Excitation: The highly conjugated naphth[2,3-c]acridine core absorbs this sonoluminescent energy, transitioning to an excited triplet state.
-
ROS Generation: The excited sensitizer transfers energy to ground-state molecular oxygen ( 3O2 ), generating highly cytotoxic singlet oxygen ( 1O2 ) and other reactive oxygen species (ROS), which induce apoptosis or necrosis in the surrounding malignant cells[5].
Figure 3: Sonodynamic therapy (SDT) pathway utilizing acridone sensitizers to generate ROS.
Conclusion
Naphth[2,3-c]acridine-5,8,14(13H)-trione represents a triumph of heterocyclic chemistry. Its unique synthesis via Ullmann condensation and acid-catalyzed cyclization yields a remarkably stable core. Whether acting as the insoluble, lightfast pigment in industrial vat dyeing or as a highly conjugated energy-transfer agent in targeted sonodynamic therapy, the 3,4-phthaloylacridone skeleton remains a molecule of profound industrial and medical significance.
References
-
Acheson, R. M. (Ed.). "The Chemistry of Heterocyclic Compounds, Acridines." John Wiley & Sons. Available at:[Link]
-
"Anthraquinone Dyes and Intermediates." VCH Verlagsgesellschaft mbH. Available at:[Link]
- "Sonodynamic therapy using an ultrasound sensitizer compound." Google Patents (WO1998052609A1).
-
"Enzymatic Methods For Dyeing With Reduced Vat And Sulfur Dyes." Quick Company. Available at:[Link]
Sources
- 1. epdf.pub [epdf.pub]
- 2. epdf.pub [epdf.pub]
- 3. 6-Amino-11-chloronaphth[2,3-c]acridine-5,8,14(13H)-trione suppliers & manufacturers in China [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. EP0979104B1 - Sonodynamic therapy using an ultrasound sensitizer compound - Google Patents [patents.google.com]
- 6. US4709019A - Anthraquinone-azo pyridone-containing compounds - Google Patents [patents.google.com]
- 7. "Enzymatic Methods For Dyeing With Reduced Vat And Sulfur Dyes" [quickcompany.in]
- 8. 13H-NAPHTHO(2,3-C)ACRIDINE-5,8,14-TRIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. scribd.com [scribd.com]
- 11. 6-Amino-11-chloronaphth[2,3-c]acridine-5,8,14(13H)-trione | 6219-98-3 [amp.chemicalbook.com]
